4-(Piperidin-1-yl)butanoic acid
Overview
Description
4-(Piperidin-1-yl)butanoic acid is an organic compound with the molecular formula C9H17NO2. It consists of a piperidine ring attached to a butanoic acid chain. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus have been found to interact with various biological targets .
Mode of Action
It’s worth noting that compounds with a piperidine nucleus have been found to bind to ctdna via intercalation .
Biochemical Pathways
It’s known that piperidine derivatives can participate in various biochemical processes .
Result of Action
Compounds with a piperidine nucleus have been found to have various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-yl)butanoic acid typically involves the reaction of piperidine with butanoic acid derivatives. One common method is the reaction of piperidine with 4-chlorobutyric acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalytic hydrogenation and other advanced techniques can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(Piperidin-1-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
- 4-(1-Piperidinyl)butanoic acid hydrochloride
- 4-(1-Azepanyl)butanoic acid hydrochloride
- 4-(1-Pyrrolidinyl)butanoic acid hydrochloride
- 4-(Piperidin-1-yl)butan-1-ol
Comparison: 4-(Piperidin-1-yl)butanoic acid is unique due to its specific structure, which combines the piperidine ring with a butanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound in various applications. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for diverse synthetic and research purposes .
Properties
IUPAC Name |
4-piperidin-1-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9(12)5-4-8-10-6-2-1-3-7-10/h1-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAVZPPPWLEAKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196928 | |
Record name | Butyric acid, 4-piperidino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4672-16-6 | |
Record name | 1-Piperidinebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4672-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyric acid, 4-piperidino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004672166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyric acid, 4-piperidino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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